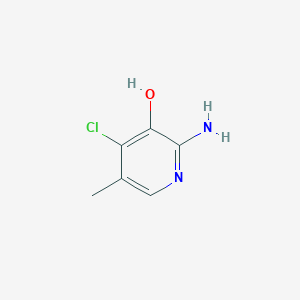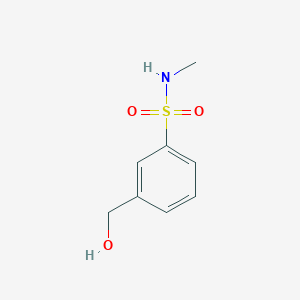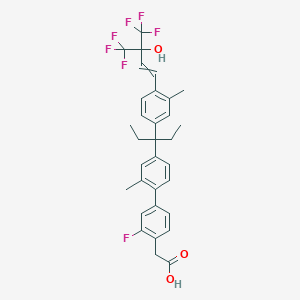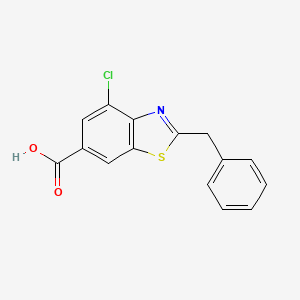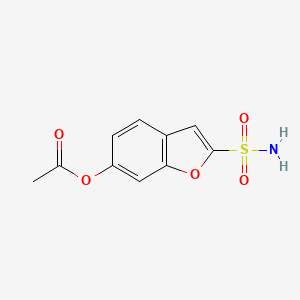
(2-Sulfamoyl-1-benzofuran-6-yl) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Sulfamoyl-1-benzofuran-6-yl) acetate is a chemical compound that belongs to the benzofuran family. . The compound’s structure includes a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring, with a sulfamoyl group and an acetate group attached to it.
Méthodes De Préparation
The synthesis of (2-Sulfamoyl-1-benzofuran-6-yl) acetate can be achieved through various synthetic routesThe reaction conditions typically involve the use of catalysts and specific reagents to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
(2-Sulfamoyl-1-benzofuran-6-yl) acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, oxidation reactions may involve the use of hydrogen peroxide or other oxidizing agents to introduce oxygen-containing functional groups. Reduction reactions may use reagents such as sodium borohydride to reduce specific functional groups. Substitution reactions can occur with nucleophiles such as amines or thiols, leading to the formation of new derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
(2-Sulfamoyl-1-benzofuran-6-yl) acetate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzofuran derivatives, including this compound, have shown potential as therapeutic agents due to their biological activities such as anti-tumor, antibacterial, and antiviral properties . In the industry, these compounds are used in the development of new materials and as intermediates in various chemical processes.
Mécanisme D'action
The mechanism of action of (2-Sulfamoyl-1-benzofuran-6-yl) acetate involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes or receptors, leading to the modulation of biological processes. The benzofuran ring structure allows the compound to interact with various biological targets, contributing to its diverse biological activities . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
(2-Sulfamoyl-1-benzofuran-6-yl) acetate can be compared with other benzofuran derivatives such as 2-[(2-sulfamoyl-1-benzofuran-6-yl)oxy]acetic acid . While both compounds share a similar core structure, the presence of different functional groups can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C10H9NO5S |
|---|---|
Poids moléculaire |
255.25 g/mol |
Nom IUPAC |
(2-sulfamoyl-1-benzofuran-6-yl) acetate |
InChI |
InChI=1S/C10H9NO5S/c1-6(12)15-8-3-2-7-4-10(17(11,13)14)16-9(7)5-8/h2-5H,1H3,(H2,11,13,14) |
Clé InChI |
ZDKQHWLVTCOPTP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC2=C(C=C1)C=C(O2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-amino-3-hydroxy-4-oxo-1-phenylbutan-2-yl)-2-[3-(pyrrolidin-1-ylmethyl)pyrazol-1-yl]pyridine-3-carboxamide](/img/structure/B13878572.png)
![Thieno[2,3-b]thiopyran-4-one](/img/structure/B13878582.png)
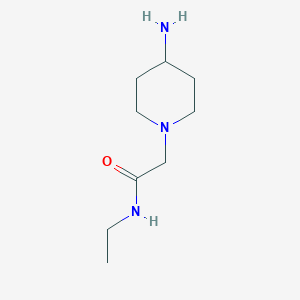

![N'-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B13878594.png)
![2-phenylmethoxy-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B13878596.png)
![N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-2-methylbenzamide](/img/structure/B13878603.png)
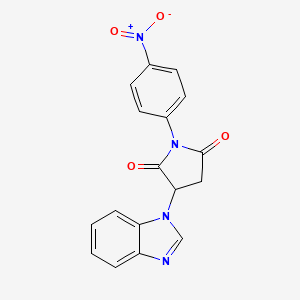
![8-(2-Phenylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13878608.png)

